molecular formula C16H19F3N4O2 B610014 Ketohexokinase inhibitor 1 CAS No. 2102501-84-6

Ketohexokinase inhibitor 1

Katalognummer B610014
CAS-Nummer: 2102501-84-6
Molekulargewicht: 356.34 g/mol
InChI-Schlüssel: MDUYWDNWFXSMJJ-OFLUOSHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-06835919 is a first-in-class ketohexokinase inhibitor developed by Pfizer. It is primarily being investigated for its potential to treat metabolic disorders, including non-alcoholic steatohepatitis (NASH) and other related conditions. Ketohexokinase is an enzyme that plays a crucial role in the metabolism of fructose, and its inhibition by PF-06835919 has shown promising results in preclinical and clinical studies .

Wissenschaftliche Forschungsanwendungen

PF-06835919 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition and metabolic pathways. In biology, it helps in understanding the role of ketohexokinase in fructose metabolism. In medicine, PF-06835919 is being investigated for its potential to treat metabolic disorders such as NASH, obesity, and type 2 diabetes . In the industry, it serves as a model compound for developing new therapeutic agents targeting metabolic pathways .

Wirkmechanismus

PF-06835919 exerts its effects by inhibiting the enzyme ketohexokinase, which is responsible for the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the conversion of fructose, thereby decreasing the metabolic burden associated with high fructose consumption. The molecular targets involved include the isoforms of ketohexokinase (KHK-A and KHK-C), and the pathways affected are those related to fructose metabolism and its downstream effects .

Safety and Hazards

Ketohexokinase inhibitor 1 was well tolerated in adults with non-alcoholic fatty liver disease (NAFLD) . The incidence of treatment-emergent adverse events (AEs) was low and similar across treatment groups . No serious AEs were reported .

Analyse Chemischer Reaktionen

PF-06835919 undergoes various chemical reactions, including oxidative pathways and acyl glucuronidation. The compound is metabolized by cytochrome P450 enzymes (CYP3A, CYP2C8, CYP2C9) and UDP-glucuronosyltransferase (UGT2B7) . Common reagents used in these reactions include organic solvents and specific inhibitors to study the metabolic pathways. The major products formed from these reactions are metabolites that are further analyzed to understand the pharmacokinetics and pharmacodynamics of PF-06835919 .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYWDNWFXSMJJ-OFLUOSHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2102501-84-6
Record name PF-06835919
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketohexokinase inhibitor 1
Reactant of Route 2
Ketohexokinase inhibitor 1
Reactant of Route 3
Ketohexokinase inhibitor 1
Reactant of Route 4
Ketohexokinase inhibitor 1
Reactant of Route 5
Reactant of Route 5
Ketohexokinase inhibitor 1
Reactant of Route 6
Ketohexokinase inhibitor 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.